molecular formula C22H25N5O2 B2895245 N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide CAS No. 1421476-02-9

N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Cat. No.: B2895245
CAS No.: 1421476-02-9
M. Wt: 391.475
InChI Key: RYXVTQGROWFUMP-UHFFFAOYSA-N
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Description

N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a synthetic chemical compound featuring a 1,2,4-triazole core fused with a piperidine carboxamide structure. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, as derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of biological activities . The 1,2,4-triazole ring is a privileged scaffold in pharmacology, found in numerous therapeutically active agents, and is frequently explored for its antimicrobial, antifungal, and anticancer properties . The integration of the 1,2,4-triazole moiety with a piperidine ring and a benzyl group creates a complex molecule with potential for multi-target interactions. Compounds with similar structural motifs have been investigated as potent agonists for various receptors and have demonstrated promising antibacterial effects, even against drug-resistant strains . The specific research value of this compound may lie in its potential as a core structure for developing novel therapeutic agents, particularly in the ongoing battle against antibiotic resistance and in oncology research. Its mechanism of action would be dependent on the specific biological target, but the 1,2,4-triazole group is known to participate in key hydrogen bonding interactions with enzyme active sites, which can inhibit crucial biological pathways in pathogens or cancer cells . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, or as a candidate for high-throughput screening in phenotypic and target-based assays to elucidate its precise biological activity and mechanism of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-benzyl-4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-25-22(29)27(19-10-6-3-7-11-19)20(24-25)18-12-14-26(15-13-18)21(28)23-16-17-8-4-2-5-9-17/h2-11,18H,12-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXVTQGROWFUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related derivatives, emphasizing substituent effects and biological relevance. Data are synthesized from peer-reviewed studies (Tables 1–2).

Table 1: Structural Comparison of Triazolone Derivatives
Compound Name Core Structure Key Substituents Biological Activity Reference
N-Benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide Piperidine-Triazolone Benzyl, methyl, phenyl Nootropic (predicted)
1-Benzyl-4-(4-R-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one Pyrrolidinone-Triazolone Benzyl, sulfonylidene Nootropic (confirmed)
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-triazol-3-yl)pyrrolidin-2-one Pyrrolidinone-Triazolthione Chloro, hydroxyphenyl, methyl Antioxidant (1.35× ascorbic acid)
4-(1-Methyl-4-morpholino-5-thioxo-triazol-3-yl)pyrazine 1-oxide Pyrazine-Triazolthione Morpholino, methyl Tuberculostatic
4-(4-Amino-5-thioxo-triazol-3-yl)pyridinium chloride Pyridinium-Triazolthione Amino, thioxo Fungicidal

SAR Insights :

Core Heterocycle: Piperidine vs. pyrrolidinone/pyrazine influences lipophilicity and target engagement. Piperidine derivatives (e.g., the target compound) exhibit higher LogP, favoring blood-brain barrier penetration for nootropic activity .

Triazolone Modifications :

  • Oxo vs. Thioxo : The oxo group in the target compound may enhance hydrogen bonding with neuronal receptors (e.g., acetylcholine esterase), while thioxo analogs (e.g., in ) improve antioxidant/antimicrobial activity via sulfur-mediated redox interactions .
  • Substituent Effects : Phenyl and benzyl groups (target compound) likely enhance π-π stacking in hydrophobic binding pockets, whereas electron-withdrawing groups (e.g., chloro in ) stabilize radical intermediates in antioxidant mechanisms .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide?

  • Methodological Answer : Synthesis typically involves a multi-step route:

  • Step 1 : Preparation of the triazolone core via cyclocondensation of phenyl hydrazine derivatives with carbonyl reagents under acidic conditions .
  • Step 2 : Functionalization of the piperidine ring through carboxamide coupling using benzylamine derivatives and activating agents (e.g., EDCI/HOBt).
  • Step 3 : Purification via column chromatography, with TLC monitoring (silica gel, ethyl acetate/hexane) to confirm intermediate formation .
    • Analytical Validation : Final product purity is confirmed by 1H^1H-NMR (e.g., integration of benzyl protons at δ 4.3–4.5 ppm) and LC-MS (m/z calculated for C22_{22}H24_{24}N5_5O2_2: 406.19) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is employed. Data collection uses Bruker SMART/APEX systems, and refinement is performed with SHELXL (v.2018/3), which optimizes parameters like bond angles, thermal displacement, and hydrogen bonding networks .
  • Key Metrics : R-factor thresholds (e.g., R1<0.05R_1 < 0.05 for high-resolution data) and residual electron density maps are critical for validating geometric accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., piperidine CH2_2 groups at δ 1.5–2.8 ppm) and carbonyl carbons (δ ~165 ppm) .
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and triazolone N-H (~3200 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula via exact mass matching (e.g., [M+H]+^+ at m/z 407.1965) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :

  • Statistical Analysis : Use ANOVA or Tukey’s HSD test to compare IC50_{50} values from enzyme inhibition (e.g., bacterial cell wall synthesis assays) versus cell-based assays .
  • Mechanistic Studies : Probe off-target effects via proteome-wide profiling (e.g., thermal shift assays) or competitive binding studies with labeled analogs .
    • Case Study : Inconsistent antibacterial activity may arise from differential membrane permeability; assess via logP measurements or artificial membrane assays (PAMPA) .

Q. What computational strategies are effective for predicting binding modes of this compound to bacterial targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with bacterial cell wall synthesis enzymes (e.g., Mur ligases). Validate poses via MD simulations (GROMACS) to assess stability .
  • Pharmacophore Modeling : Map triazolone and benzyl groups as essential features for hydrogen bonding and π-π stacking interactions .

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, DMF at 80°C may enhance carboxamide coupling efficiency .
  • Byproduct Analysis : Use LC-MS to trace side products (e.g., unreacted intermediates) and adjust stoichiometry or reaction time .

Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • SAR Variables : Systematically modify substituents on the phenyl (electron-withdrawing vs. donating groups) and piperidine (N-alkylation) moieties.
  • Data Interpretation : Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic properties with activity trends. For example, para-substituted phenyl groups may enhance target affinity by 2–3-fold .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response experiments to account for non-linear kinetics?

  • Methodological Answer :

  • Multi-Point Assays : Test 8–12 concentrations in triplicate, spanning 0.1× to 100× IC50_{50}.
  • Model Fitting : Use Hill equation (Y=Emax[X]nEC50n+[X]nY = \frac{E_{max} \cdot [X]^n}{EC_{50}^n + [X]^n}) to estimate cooperativity (Hill coefficient nn) and efficacy .

Q. What criteria validate the reproducibility of crystallographic data for this compound?

  • Methodological Answer :

  • Redundancy Check : Collect data from ≥2 crystals; Rint_{int} < 5% indicates consistency.
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine twin fractions and avoid overfitting .

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